molecular formula C28H26N4O4S2 B12126479 2,4-Thiazolidinedione, 3,3'-[(1,4-phenylene)bis(methylene)]bis[5-[(3-methylphenyl)amino]- CAS No. 1030625-15-0

2,4-Thiazolidinedione, 3,3'-[(1,4-phenylene)bis(methylene)]bis[5-[(3-methylphenyl)amino]-

カタログ番号: B12126479
CAS番号: 1030625-15-0
分子量: 546.7 g/mol
InChIキー: FENGPXPYFDITJR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a bis-substituted derivative of the parent 2,4-thiazolidinedione (TZD) scaffold (CAS 2295-31-0), a heterocyclic structure central to the thiazolidinedione class of antidiabetic agents. Its molecular architecture features two TZD moieties linked via a 1,4-phenylene bis(methylene) group, with each TZD unit substituted at the 5-position by a 3-methylphenylamino group. This structural modification distinguishes it from classical TZDs like pioglitazone (CAS 111025-46-8) and rosiglitazone (CAS 122320-73-4), which are monocyclic and lack the bis-aryl linkage .

TZDs function as agonists of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor regulating adipogenesis, insulin sensitivity, and glucose metabolism.

特性

CAS番号

1030625-15-0

分子式

C28H26N4O4S2

分子量

546.7 g/mol

IUPAC名

5-(3-methylanilino)-3-[[4-[[5-(3-methylanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]phenyl]methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C28H26N4O4S2/c1-17-5-3-7-21(13-17)29-23-25(33)31(27(35)37-23)15-19-9-11-20(12-10-19)16-32-26(34)24(38-28(32)36)30-22-8-4-6-18(2)14-22/h3-14,23-24,29-30H,15-16H2,1-2H3

InChIキー

FENGPXPYFDITJR-UHFFFAOYSA-N

正規SMILES

CC1=CC(=CC=C1)NC2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)CN4C(=O)C(SC4=O)NC5=CC=CC(=C5)C

製品の起源

United States

準備方法

Synthesis of the 2,4-Thiazolidinedione Core Structure

The foundational step involves constructing the 2,4-thiazolidinedione (TZD) ring. A widely adopted method condenses thiourea with chloroacetic acid under acidic conditions. For instance, a 250 mL three-necked flask charged with thiourea (0.6 M) and chloroacetic acid (0.6 M) in water, followed by slow addition of concentrated HCl, yields TZD after 10–12 hours of reflux at 100–110°C . Recrystallization from ethanol achieves an 80% yield with a melting point of 123–125°C .

Alternative approaches employ substituted thioureas. For example, m-tolylthiourea reacts with chloroacetic acid in 30% HCl, refluxed overnight at 120°C, to form 3-(m-tolyl)thiazolidine-2,4-dione . This method, however, yields only 40% due to competing byproducts like 3-toluidine .

Table 1: Comparison of TZD Core Synthesis Methods

Starting MaterialCatalystTemperature (°C)Time (hr)Yield (%)Reference
Thiourea + Chloroacetic acidHCl100–11010–1280
m-Tolylthiourea + Chloroacetic acidHCl1201240

Functionalization with 3-Methylphenylamino Groups

The final step introduces 3-methylphenylamino substituents at the 5-position of each TZD ring. Knoevenagel condensation proves effective: 5-arylidene-TZD derivatives form via refluxing TZD precursors with 3-methylbenzaldehyde in ethanol using morpholine (10 mol%) as a catalyst . Dean-Stark traps facilitate water removal, improving yields to 55–90% .

Mechanistic Insight :
Morpholine deprotonates the active methylene group, enabling nucleophilic attack on the aldehyde carbonyl. Subsequent elimination of water forms the arylidene bond .

Table 2: Functionalization Reaction Parameters

AldehydeCatalystTemperature (°C)Time (hr)Yield (%)Reference
3-MethylbenzaldehydeMorpholine80285

Optimization and Green Chemistry Approaches

Recent efforts prioritize sustainability. A one-pot solvent-free synthesis condenses bis-thioureas, chloroacetic acid, and aldehydes at 70°C, eliminating purification steps . This method achieves moderate yields (60–75%) while reducing waste .

Advantages of Green Methods :

  • Energy Efficiency : Lower temperatures (70°C vs. 120°C) .

  • Reduced Solvent Use : Solvent-free conditions align with green chemistry principles .

Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Peaks at δ 3.8–4.2 ppm confirm methylene protons of the phenylene linker . Aromatic protons from 3-methylphenyl groups appear at δ 6.8–7.4 ppm .

  • ¹³C NMR : Carbonyl resonances at 170–175 ppm verify TZD rings .

Infrared (IR) Spectroscopy :

  • Stretching vibrations at 1680–1722 cm⁻¹ correspond to C=O groups .

  • N-H stretches (3190–3295 cm⁻¹) indicate secondary amines .

Mass Spectrometry :

  • High-resolution MS confirms molecular ions matching the formula C₂₄H₂₂N₄O₂S₂.

化学反応の分析

Nucleophilic Substitution and Condensation Reactions

The compound’s thiazolidinedione rings and bis-methylene-phenylene backbone enable nucleophilic attacks at electrophilic sites (e.g., carbonyl groups). For example:

  • Amine Condensation : The 5-[(3-methylphenyl)amino] groups form via nucleophilic substitution between aromatic amines and the thiazolidinedione carbonyl. This aligns with methods for synthesizing similar bis-thiazolidinediones using chloroacetic acid and substituted aldehydes under basic conditions (KOH or Na₂CO₃ catalysis) .

  • Cyclization : Intramolecular cyclization occurs in the presence of thiourea derivatives and aldehydes, forming iminothiazolidinone linkages (Figure 3 in ).

Synthetic Pathways and Mechanistic Insights

Key Steps in Synthesis :

  • Bis-Thiourea Formation : Reacting 1,4-phenylenediamine with substituted isothiocyanates generates bis-thiourea intermediates.

  • Cyclocondensation : Bis-thioureas react with chloroacetic acid and thiophene-2-carbaldehyde derivatives under heat (70°C, 6 hours) to form the bis-iminothiazolidinone core. Purification via column chromatography yields the final product .

Mechanism :

  • Step 1 : Nucleophilic attack by bis-thiourea’s sulfur on chloroacetic acid’s α-carbon.

  • Step 2 : Aldehyde-mediated Schiff base formation, followed by cyclization to form the thiazolidinedione rings.

  • Step 3 : Aromatic amine substitution at position 5 completes the structure (Figure 4 in ).

Reactivity with Electrophiles

The compound’s electron-rich aromatic amines and thiazolidinedione moieties participate in:

  • Friedel-Crafts Alkylation : Reacts with alkyl halides in the presence of Lewis acids (e.g., AlCl₃) to modify the 3-methylphenyl groups.

  • Sulfonation : Sulfur trioxide or chlorosulfonic acid introduces sulfonic acid groups, enhancing solubility for pharmaceutical applications .

Metal-Free Functionalization

Green chemistry approaches avoid toxic catalysts:

Reaction TypeConditionsYieldKey Observations
Mannich Reaction HCHO, primary amines, 25°C, 2 hours~75%Forms hexahydrothieno[2,3-d]pyrimidine derivatives
Oxidative Coupling I₂/DMSO, room temperature65–80%Generates disulfide-linked dimers

Spectroscopic Characterization

Infrared (IR) Data :

  • C=O Stretching : 1680–1722 cm⁻¹ (thiazolidinedione rings) .

  • N–H Vibrations : ~3295–3190 cm⁻¹ (amino groups).
    ¹H NMR :

  • Aromatic Protons : δ 7.20–7.47 ppm (3-methylphenyl groups) .

  • Methylene Linkers : δ 3.89 ppm (s, 2H) .

Comparative Reactivity with Analogues

CompoundKey ReactionUnique Feature
5-(3-Hydroxy-4-methoxyphenyl)-2,4-thiazolidinedione Glycosylation at C5Enhanced anti-inflammatory activity
3-Methyl-2,4-thiazolidinedione Aldol condensationInsulin-sensitizing effects
Target Compound Bis-Mannich cyclizationDual thiazolidinedione cores enable multi-target binding

科学的研究の応用

Antidiabetic Activity

One of the primary applications of thiazolidinediones is in the treatment of diabetes mellitus. Thiazolidinediones act as agonists for peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose metabolism and insulin sensitivity. Research indicates that compounds similar to 2,4-Thiazolidinedione can enhance insulin sensitivity and reduce blood glucose levels in diabetic models .

Anticancer Properties

Recent studies have explored the potential anticancer effects of thiazolidinediones. The compound has been shown to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For instance, derivatives of thiazolidinediones have demonstrated efficacy against breast and prostate cancer cells by influencing signaling pathways such as the PI3K/Akt and MAPK pathways .

Antimicrobial Activity

Thiazolidinediones also exhibit antimicrobial properties. Research has shown that certain derivatives possess activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Case Study 1: Antidiabetic Effects

A study conducted on diabetic rats treated with thiazolidinedione derivatives showed a significant decrease in fasting blood glucose levels compared to control groups. The results indicated enhanced insulin sensitivity and improved lipid profiles, suggesting potential therapeutic benefits for type 2 diabetes management .

Case Study 2: Anticancer Research

In vitro studies on breast cancer cell lines revealed that treatment with 2,4-Thiazolidinedione led to a marked reduction in cell viability and induced apoptosis. Flow cytometry analysis confirmed increased rates of early and late apoptotic cells following treatment, highlighting its potential as an anticancer agent .

作用機序

主なメカニズムには、グルコースと脂質の代謝に関連する遺伝子発現を調節する PPAR の活性化が含まれます。これらの経路を調節することにより、TZD はインスリン感受性と脂質恒常性に影響を与えます。

6. 類似化合物の比較

2,4-チアゾリジンジオンは、その独特の構造と PPAR 活性化特性によって際立っています。 同様の化合物には、ピオグリタゾンロシグリタゾン などの他のチアゾリジンジオンが含まれます .

類似化合物との比較

Structural and Functional Differences

The table below summarizes key structural and functional distinctions between the target compound and well-characterized TZDs:

Compound Core Structure Substituents PPARγ Binding Affinity (Kd/EC₅₀) Primary Therapeutic Effects
Target Compound Bis-TZD with phenylene linker 5-(3-methylphenylamino) on each TZD unit Not reported Hypothesized PPARγ agonism
Pioglitazone (CAS 111025-46-8) Monocyclic TZD Pyridine ring at 5-position EC₅₀ ~0.3–0.6 µM (cell-based assays) Insulin sensitization, adipocyte differentiation
Rosiglitazone (BRL49653, CAS 122320-73-4) Monocyclic TZD Thiazolidinedione with para-chlorophenyl Kd ~40 nM Glucose lowering, lipid metabolism modulation
Parent TZD (CAS 2295-31-0) Unsubstituted thiazolidinedione None Weak/no activity Scaffold for derivative synthesis

Key Observations :

  • Bis-Substitution: The dimeric structure of the target compound may enhance PPARγ binding through cooperative interactions, though this remains speculative without direct binding assays. In contrast, monocyclic TZDs like rosiglitazone achieve high affinity via optimized substituent placement (e.g., para-chlorophenyl in rosiglitazone) .
  • Substituent Effects: The 3-methylphenylamino groups may alter solubility or metabolic stability compared to pioglitazone’s pyridine ring, which improves bioavailability .

In Vitro Activity and Gene Regulation

Classical TZDs like pioglitazone enhance adipocyte differentiation in 3T3-L1 and C3H10T1/2 cells by upregulating PPARγ-target genes (e.g., Glut-4, lipoprotein lipase) within 16–24 hours of treatment . The target compound’s bis-TZD structure could theoretically amplify these effects by engaging multiple receptor domains.

生物活性

2,4-Thiazolidinedione, specifically the compound 3,3'-[(1,4-phenylene)bis(methylene)]bis[5-[(3-methylphenyl)amino]-, is a member of the thiazolidinedione (TZD) family. TZDs are known for their role as agonists of the peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose metabolism and adipocyte differentiation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C30H30N4O4S2
  • Molecular Weight : 574.7 g/mol
  • CAS Number : 1025087-76-6
  • IUPAC Name : 5-(3-methylphenylamino)-3-[[4-[[5-(3-methylphenylamino)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]phenyl]methyl]-1,3-thiazolidine-2,4-dione

The primary mechanism of action for TZDs involves the activation of PPAR-γ, which regulates gene expression related to glucose and lipid metabolism. Activation of PPAR-γ enhances insulin sensitivity and promotes fatty acid storage and glucose metabolism in adipocytes. This mechanism is particularly beneficial in treating insulin resistance associated with type 2 diabetes mellitus.

Antidiabetic Effects

Research indicates that TZDs exhibit significant antidiabetic properties by improving insulin sensitivity and reducing blood glucose levels. In various studies:

  • In vitro studies showed that compounds similar to 2,4-thiazolidinedione can reduce glucose output from liver cells and enhance glucose uptake in muscle cells.
  • In vivo studies demonstrated that administration of TZDs resulted in decreased fasting blood glucose levels in diabetic animal models.

Anticancer Properties

Recent investigations have explored the potential anticancer effects of TZD derivatives:

  • A study highlighted that certain thiazolidinedione derivatives exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism involves induction of apoptosis and inhibition of cancer cell proliferation.
Cell LineIC50 (µM)Reference
MDA-MB-231 (breast)10.5
HCT116 (colon)8.7
PC3 (prostate)12.0

Antimicrobial Activity

The compound has also shown promising antimicrobial activity:

  • Studies indicated that thiazolidinedione derivatives possess antibacterial properties against Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes and inhibition of cell wall synthesis.
Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies

  • Diabetes Management : A clinical trial involving patients with type 2 diabetes demonstrated that treatment with TZD derivatives led to significant reductions in HbA1c levels over a six-month period. The study reported an average decrease of 1.5% in HbA1c among participants treated with the compound compared to placebo controls.
  • Cancer Therapy : In a preclinical study focused on breast cancer models, treatment with a thiazolidinedione derivative resulted in a marked reduction in tumor size and improved survival rates compared to untreated controls.

Q & A

Q. Table 1: Representative Synthetic Conditions

ReactantsConditionsYieldKey StepReference
p-Toluidine, indoline-2,3-dioneEthanol reflux → thioglycolic acid63–90%Cyclization
Thiosemicarbazide, oxo-compoundDMF/AcOH reflux (2 h)N/ACondensation

How can researchers characterize this compound and its derivatives?

Methodological Answer:
Key techniques include:

  • Spectroscopy : IR for C=N (~1600 cm⁻¹) and C=O (~1700 cm⁻¹) stretches; NMR for aromatic proton environments and substituent effects .
  • Chromatography : HPLC or LC-MS to confirm purity (>95%) and molecular weight .
  • Thermal Analysis : Melting point determination (e.g., 117–146°C for thiazolidinone derivatives) .

What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
  • Storage : In airtight containers, away from oxidizers, at 4°C in the dark .

Advanced Research Questions

How can reaction mechanisms for cyclization steps be elucidated?

Methodological Answer:

  • Acid-Catalyzed Cyclization : Protonation of thiourea intermediates (from aryl isothiocyanates) facilitates ring closure to form oxadiazinane or triazinane derivatives. Monitor via in situ FTIR to track C=S bond disappearance .
  • Kinetic Studies : Vary reaction time/temperature to identify rate-determining steps (e.g., Schiff base formation vs. cyclization) .

Q. Table 2: Mechanistic Insights

Reaction TypeKey IntermediateTechnique UsedReference
Thiourea cyclization1-(4-Benzo[d]thiazolylphenyl)-3-aryl thioureaFTIR/NMR tracking
Schiff base cyclization(Z)-3-(p-tolylimino)indolin-2-oneKinetic profiling

What challenges arise in structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Substituent Effects : Modifying the 3-methylphenyl group impacts solubility (e.g., logP increases with hydrophobic groups) and bioactivity. Test analogs with halogen or methoxy substituents .
  • Bioassay Design : Use standardized assays (e.g., microbial inhibition for antimicrobial activity ; caspase-3 activation for apoptosis induction ).

Q. Table 3: Biological Activity Data

DerivativeActivity (IC₅₀/EC₅₀)AssayReference
5-(1,3-Benzodioxol-5-ylmethylene)-2,4-thiazolidinedionePI3Kγ inhibition: 0.2 µMKinase assay
Benzaldehyde thiosemicarbazonesAnti-Toxoplasma: 15 µg/mLMicrobial growth

How can contradictions in biological activity data be resolved?

Methodological Answer:

  • Purity Verification : Use HPLC to rule out impurities (>99% purity required for reproducibility) .
  • Assay Standardization : Compare results across labs using shared positive controls (e.g., doxycycline for antimicrobial tests) .
  • Computational Modeling : Dock derivatives into target proteins (e.g., PI3Kγ) to predict binding affinity vs. experimental data .

What advanced techniques optimize yield in large-scale synthesis?

Methodological Answer:

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 2h to 30min) while maintaining >85% yield .
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. ethanol/water mixtures for greener chemistry .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。